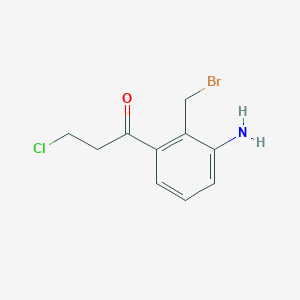
1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C10H12BrNO. This compound is characterized by the presence of an amino group, a bromomethyl group, and a chloropropanone moiety attached to a benzene ring. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 3-aminoacetophenone followed by a nucleophilic substitution reaction with 3-chloropropanone. The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) and a base like sodium hydroxide to facilitate the substitution reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like ammonia (NH3) or thiols (R-SH). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its reactive functional groups.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl and chloropropanone groups can participate in covalent bonding with nucleophilic sites on proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or the modification of protein function, which underlies its biological effects.
Comparison with Similar Compounds
1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one can be compared with similar compounds such as:
1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one: This compound has an additional bromine atom, which can affect its reactivity and biological activity.
1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one: Lacks the chlorine atom, which can influence its chemical properties and applications.
Properties
Molecular Formula |
C10H11BrClNO |
|---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[3-amino-2-(bromomethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c11-6-8-7(10(14)4-5-12)2-1-3-9(8)13/h1-3H,4-6,13H2 |
InChI Key |
AJXGGUFCSMJDFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)CBr)C(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















